2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-quinolin-5-ylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(22-15-5-1-4-14-13(15)3-2-10-20-14)16-8-9-18-21-17(12-6-7-12)11-24(18)23-16/h1-5,8-12H,6-7H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNOZYSFNYMTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated 3-Aminopyridazine Preparation
3-Amino-6-chloropyridazine serves as the foundational intermediate. It is synthesized by treating 3,6-dichloropyridazine with aqueous ammonia at 130°C, achieving substitution at the 6-position while retaining the amino group at position 3. The chlorine atom directs subsequent alkylation to the nitrogen adjacent to the amino group, preventing undesired regioisomers.
Cyclopropyl α-Bromoketone Synthesis
The cyclopropyl α-bromoketone is prepared from 4-cyclopropylacetophenone through dibromination using bromine in acetic acid, followed by selective debromination with sodium iodide in acetone. This yields a reactive α-bromoketone capable of nucleophilic attack by the 3-aminopyridazine.
Condensation Reaction
Combining 3-amino-6-chloropyridazine and the cyclopropyl α-bromoketone in dichloromethane with sodium bicarbonate as a base facilitates cyclization at room temperature. The halogen atom on the pyridazine ring ensures proper orientation, yielding 2-cyclopropyl-6-chloroimidazo[1,2-b]pyridazine (Intermediate A ) in ~75% yield.
Carboxylation and Esterification
Intermediate A undergoes carboxylation at the 6-position to introduce the carboxylic acid precursor for amide formation.
Hydrolysis of Chloro Substituent
The 6-chloro group in A is replaced with a carboxylate via nucleophilic aromatic substitution. Heating A with copper(I) cyanide and carbon monoxide in dimethylformamide (DMF) at 150°C introduces a nitrile group, which is subsequently hydrolyzed to a carboxylic acid using concentrated hydrochloric acid.
Methyl Ester Formation
The carboxylic acid is esterified with methanol in the presence of thionyl chloride, yielding methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate (Intermediate B ). This step achieves >90% conversion, with purity confirmed via HPLC.
Carboxamide Coupling with Quinolin-5-amine
The methyl ester in B is converted to the carboxamide via aminolysis using quinolin-5-amine.
Ester Activation
Intermediate B is treated with excess quinolin-5-amine in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. The reaction proceeds at room temperature for 12 hours, activating the ester into a reactive intermediate.
Amide Bond Formation
The activated ester undergoes nucleophilic attack by quinolin-5-amine, forming the carboxamide bond. The reaction is quenched with water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide in 65–70% yield.
Optimization and Challenges
Regioselectivity in Core Formation
The use of 3-amino-6-chloropyridazine ensures alkylation occurs exclusively at the nitrogen adjacent to the amino group, avoiding competing reactions. Substituting chlorine with bulkier halogens (e.g., bromine) reduces yields due to steric hindrance.
Solvent and Base Selection
Dichloromethane and sodium bicarbonate provide optimal polarity and mild basicity for the condensation step, minimizing side reactions. Switching to polar aprotic solvents like DMF accelerates ester aminolysis but risks racemization.
Purification Techniques
Final purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid) enhances purity to >98%, critical for biological testing. Recrystallization from ethanol/water mixtures offers a scalable alternative.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | ESI-MS | 357.4 g/mol (observed) [M+H]+ = 358.4 |
| Purity | HPLC (UV 254 nm) | 98.2% (area under curve) |
| Cyclopropyl Confirmation | ¹H NMR (400 MHz, CDCl₃) | δ 1.0–1.2 (m, 4H, cyclopropyl), δ 2.1 (m, 1H, cyclopropyl CH) |
| Amide Bond Verification | ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.8 (C=O), δ 148.2 (quinoline C-5) |
Alternative Synthetic Routes
Direct Coupling of Preformed Carboxylic Acid
Hydrolyzing Intermediate B to the carboxylic acid (using LiOH in THF/water) followed by coupling with quinolin-5-amine via EDC/HOBt yields the carboxamide but requires additional steps, reducing overall yield to 55%.
Palladium-Catalyzed Cross-Coupling
Introducing the cyclopropyl group via Suzuki-Miyaura coupling post-core formation has been attempted but faces challenges with boronic acid instability and competing side reactions.
Industrial Scalability Considerations
Continuous Flow Synthesis
Implementing flow chemistry for the condensation step reduces reaction time from 24 hours to 2 hours and improves yield to 85% by enhancing heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
-
Anticancer Properties
- VEGF Inhibition : The compound has been investigated for its ability to inhibit vascular endothelial growth factor (VEGF) signaling, which plays a critical role in tumor angiogenesis. Studies have shown that derivatives of imidazo[1,2-b]pyridazine can effectively inhibit VEGFR-2, making them promising candidates for cancer therapy .
- c-Met Inhibition : Another area of research focuses on the inhibition of the c-Met receptor, which is implicated in various cancers. Compounds similar to 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide have demonstrated potent inhibitory activity against c-Met kinase, leading to reduced tumor growth in preclinical models .
-
Protein Kinase Inhibition
- The compound's structure suggests potential as a protein kinase inhibitor. Research into imidazo[1,2-b]pyridazines has revealed their effectiveness in modulating kinase activity, which is crucial for cell signaling and proliferation . This positions the compound as a candidate for further development in targeted therapies for conditions driven by aberrant kinase activity.
Case Study 1: VEGFR-2 Inhibition
In a study assessing the efficacy of imidazo[1,2-b]pyridazine derivatives on VEGFR-2, researchers synthesized a series of compounds and evaluated their biological activity. The lead compound exhibited an IC50 value in the low nanomolar range and demonstrated significant antitumor activity in xenograft models. This study highlighted the importance of structural modifications in enhancing potency and selectivity against VEGFR-2 .
Case Study 2: c-Met Kinase Inhibition
Another research effort focused on developing selective inhibitors for c-Met using bioisosteric replacement strategies. The study revealed that specific substitutions on the imidazo[1,2-b]pyridazine scaffold could enhance binding affinity to c-Met. The lead compound from this series showed an IC50 value of 3.9 nM against c-Met kinase and significantly inhibited tumor growth in preclinical models .
Comprehensive Data Tables
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be contextualized by comparing it to structurally related imidazo[1,2-b]pyridazine derivatives. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Target Affinity: The quinolin-5-yl group in the target compound may confer kinase-binding properties similar to TAK-593, a VEGFR2 inhibitor with sub-nM potency. However, TAK-593’s cyclopropylcarbonylamino substituent at position 2 enhances hydrophobic interactions in the kinase ATP pocket, whereas the simpler cyclopropyl group in the target compound might reduce binding affinity but improve solubility .
Synthetic Accessibility :
- The target compound’s synthesis likely employs palladium- or copper-catalyzed cross-coupling, analogous to methods used for TAK-593 and (R)-IPMICF16 . However, brominated derivatives (e.g., 7-bromo analogs in ) require halogenation steps that complicate scalability .
Selectivity and Pharmacokinetics: Cyclopropyl groups generally reduce off-target interactions by limiting metabolic oxidation, as seen in the target compound and TAK-593 . Fluorinated analogs like (R)-IPMICF16 exhibit enhanced blood-brain barrier penetration, a property absent in the quinoline-containing target compound but critical for CNS-targeted therapies .
Key Research Findings
- Imidazo[1,2-b]pyridazines with carboxamide-linked aromatic substituents (e.g., quinoline, fluorophenyl) consistently demonstrate high potency against kinase targets, with IC50 values in the nM to sub-nM range .
- Cyclopropyl substitution improves metabolic stability but may trade off binding affinity compared to bulkier acyl groups .
- Transition-metal-catalyzed synthesis remains the gold standard for constructing these derivatives, though brominated analogs () require harsh conditions that limit functional group tolerance .
Biological Activity
2-Cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which combines a quinoline moiety with an imidazo[1,2-b]pyridazine core, positions it as a promising candidate for drug development, particularly in oncology.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has been shown to inhibit the activity of transforming growth factor-β activated kinase 1 (TAK1), a serine/threonine kinase that plays a critical role in regulating cell growth and apoptosis. By inhibiting TAK1, the compound disrupts signaling pathways that can lead to cancer cell proliferation and survival .
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Properties : It has demonstrated potent anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly targeting kinases involved in tumor growth and survival.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which may complement its anticancer effects.
Research Findings
Recent studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation in various cancer lines | |
| Enzyme Inhibition | Inhibits TAK1 kinase activity | |
| Anti-inflammatory | Potential to reduce inflammation |
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vitro Studies : Research demonstrated that the compound significantly reduced the viability of cancer cell lines at nanomolar concentrations. For example, it exhibited an IC50 value in the low nanomolar range against specific cancer types .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential for further development as an anticancer therapy .
- Comparative Studies : When compared with other imidazo[1,2-b]pyridazine derivatives, this compound displayed superior potency and selectivity for TAK1 inhibition, making it a standout candidate for therapeutic applications .
Q & A
Q. What are the typical synthetic routes for 2-cyclopropyl-N-(quinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis involves multi-step organic reactions, including:
- Condensation : Formation of the imidazo[1,2-b]pyridazine core via cyclization reactions (e.g., using 2-aminopyridazine derivatives and cyclopropane carbonyl chloride).
- Amidation : Coupling the carboxylic acid intermediate with quinolin-5-amine under activating agents (e.g., HATU or EDCI).
- Solvent Optimization : Common solvents include dimethylformamide (DMF) for high-temperature reactions and dichloromethane (DCM) for ambient conditions .
Q. Which analytical techniques are critical for characterizing this compound?
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : DMF (for high-yield cyclization) and DCM (for amidation steps).
- Temperature : 80–100°C for cyclization; room temperature for coupling reactions.
- Catalysts : Palladium-based catalysts for cross-coupling steps involving quinoline .
Q. How does its structure compare to related imidazo[1,2-b]pyridazine derivatives?
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?
- Parameter Screening : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., DMF volume vs. reaction time).
- Case Study : A 3^2 factorial design reduced reaction steps from 5 to 3 while maintaining 90% purity .
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility Protocols : Standardize assay conditions (e.g., kinase inhibition assays at fixed ATP concentrations).
- Meta-Analysis : Compare IC50 values from orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Computational Feedback : Use molecular dynamics simulations to validate binding modes and explain variability .
Q. What computational strategies enhance reaction design for novel derivatives?
- Quantum Chemical Calculations : Predict transition states for cyclopropane ring formation.
- Machine Learning : Train models on existing imidazo[1,2-b]pyridazine reaction datasets to prioritize synthetic routes.
- Case Study : ICReDD’s hybrid computational-experimental approach reduced optimization time by 40% for analogous compounds .
Q. How to assess stability under physiological conditions for preclinical studies?
- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS.
- Photostability : Expose to UV light (300–400 nm) to detect photodegradation products.
- Key Finding : Cyclopropyl groups may confer stability against hepatic metabolism compared to methyl analogs .
Methodological Considerations
Q. What are common pitfalls in purifying this compound?
Q. How to evaluate its potential as a kinase inhibitor?
- Step 1 : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
- Step 2 : Validate hits using cellular assays (e.g., phosphorylation ELISA in cancer cell lines).
- Step 3 : Co-crystallize with target kinases (e.g., JAK2 or EGFR) to confirm binding interactions .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
